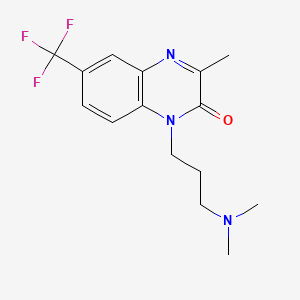
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a quinoxalinone core, a dimethylamino propyl side chain, a methyl group, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the reaction of quinoxalinone derivatives with dimethylaminopropyl halides under basic conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl side chain or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinoxalinone compounds.
Scientific Research Applications
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)indolin-2-one derivatives: These compounds share a similar dimethylaminopropyl side chain and have been studied for their antitumor activity.
3-(Dimethylamino)methyl-1-(3-dimethylaminopropyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine: This compound has a similar trifluoromethyl group and dimethylaminopropyl side chain.
Uniqueness
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- is unique due to its specific combination of functional groups and its quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
78156-00-0 |
|---|---|
Molecular Formula |
C15H18F3N3O |
Molecular Weight |
313.32 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methyl-6-(trifluoromethyl)quinoxalin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c1-10-14(22)21(8-4-7-20(2)3)13-6-5-11(15(16,17)18)9-12(13)19-10/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
VYWVDPPCGFGBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(F)(F)F)N(C1=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















